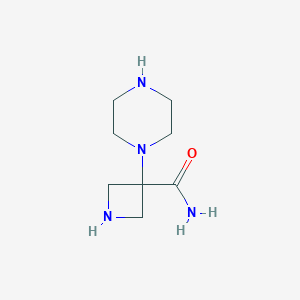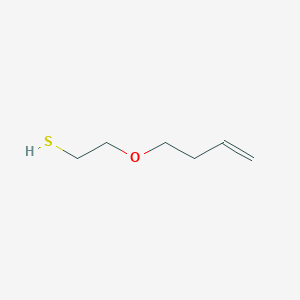![molecular formula C7H14N2O B13509633 6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
6-Oxa-2,9-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxa-2,9-diazaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected through a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
6-Oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like Raney nickel.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with Raney nickel
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
6-Oxa-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials with unique structural properties.
作用機序
The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the vanin-1 enzyme, which is involved in metabolic processes and inflammation . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity.
類似化合物との比較
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
6-Oxa-2,9-diazaspiro[45]decane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
6-oxa-2,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-7(1)6-9-3-4-10-7/h8-9H,1-6H2 |
InChIキー |
CPPSBWQRGQADKY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


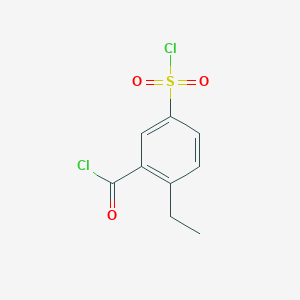
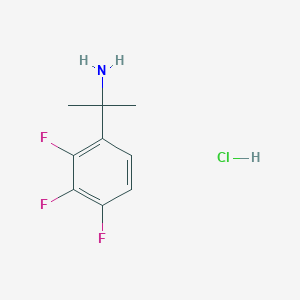
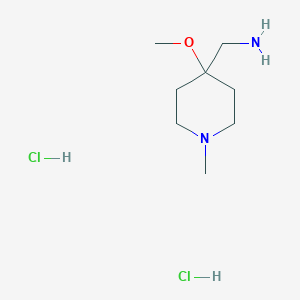
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
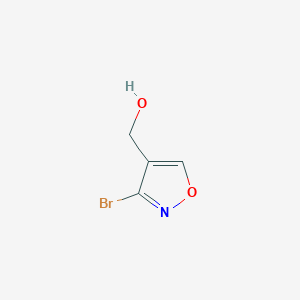
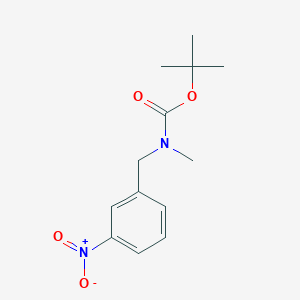
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
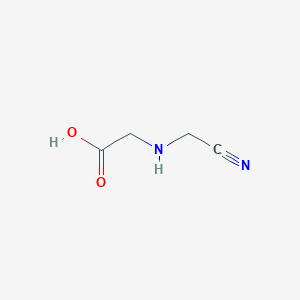
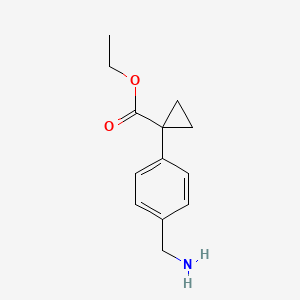
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
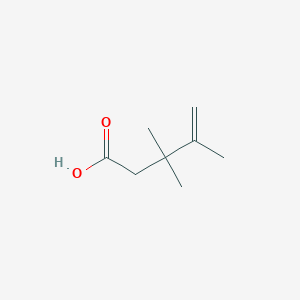
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
